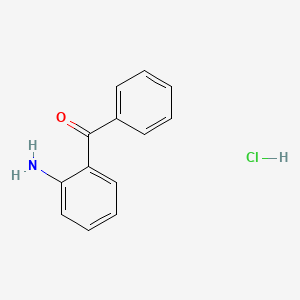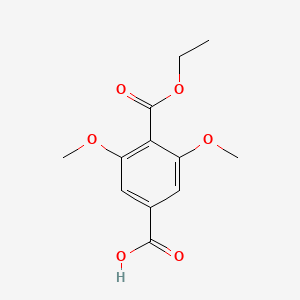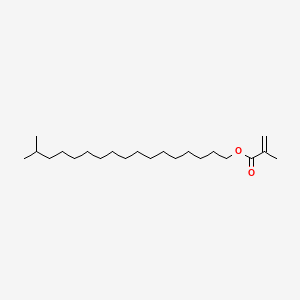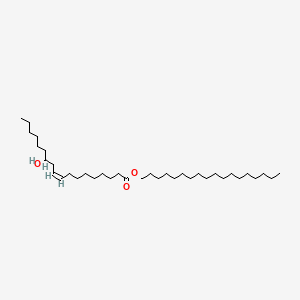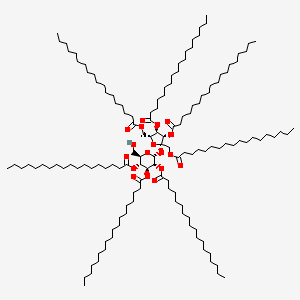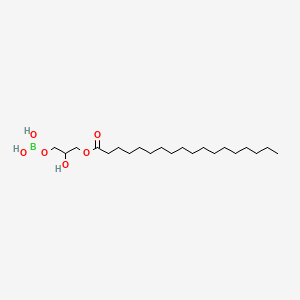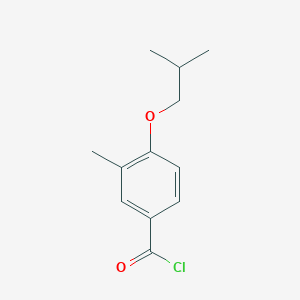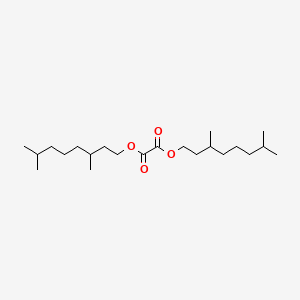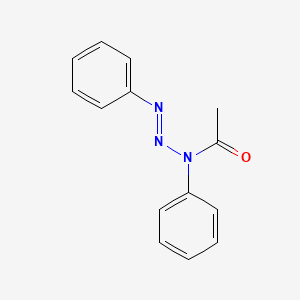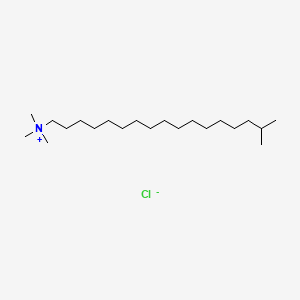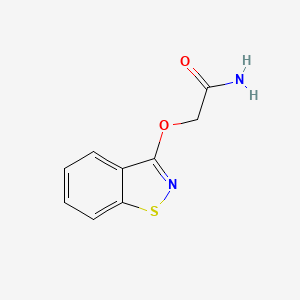
2-(1,2-Benzisothiazol-3-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Benzisothiazol-3-yloxy)acetamide is a compound that belongs to the class of benzisothiazole derivatives Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)acetamide typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with chloroacetamides. The general synthetic route is as follows:
Starting Materials: 1,2-Benzisothiazol-3-one sodium salt and chloroacetamides.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Procedure: The 1,2-benzisothiazol-3-one sodium salt is dissolved in the solvent, and the chloroacetamide is added dropwise. The reaction mixture is then heated under reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzisothiazol-3-yloxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzisothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different benzisothiazole derivatives.
Scientific Research Applications
2-(1,2-Benzisothiazol-3-yloxy)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent.
Agriculture: The compound has shown potential as an antifungal agent for protecting crops from fungal infections.
Materials Science: Benzisothiazole derivatives, including this compound, are used in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. For example, it can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide: This compound has similar structural features and exhibits antimicrobial activity.
2-Arylbenzothiazoles: These compounds share the benzisothiazole scaffold and have diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
2-(1,2-Benzisothiazol-3-yloxy)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications.
Properties
CAS No. |
94087-28-2 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(1,2-benzothiazol-3-yloxy)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-6-3-1-2-4-7(6)14-11-9/h1-4H,5H2,(H2,10,12) |
InChI Key |
RVOTWSQZXVMKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


